BenchChemオンラインストアへようこそ!

N-(4-acetamidophenyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide

P-glycoprotein modulation Multi-drug resistance Oncology

N-(4-acetamidophenyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide (CAS 926116-93-0) is a synthetic small molecule belonging to the acetamido-phenyltetrazole derivative class, a series recently disclosed for modulating P-glycoprotein and cytochrome P450 (e.g., CYP3A4) activity. The compound incorporates a central tetrazole ring substituted with a 4-methylphenyl group and an acetamide linker bearing a 4-acetamidophenyl moiety, yielding a molecular formula of C₁₈H₁₈N₆O₂ and a molecular weight of 350.38 g/mol.

Molecular Formula C18H18N6O2
Molecular Weight 350.382
CAS No. 926116-93-0
Cat. No. B2662498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetamidophenyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide
CAS926116-93-0
Molecular FormulaC18H18N6O2
Molecular Weight350.382
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC=C(C=C3)NC(=O)C
InChIInChI=1S/C18H18N6O2/c1-12-3-5-14(6-4-12)18-21-23-24(22-18)11-17(26)20-16-9-7-15(8-10-16)19-13(2)25/h3-10H,11H2,1-2H3,(H,19,25)(H,20,26)
InChIKeyKZLFPVNVVODPAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(4-acetamidophenyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide (CAS 926116-93-0): Compound Class and Initial Characterization


N-(4-acetamidophenyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide (CAS 926116-93-0) is a synthetic small molecule belonging to the acetamido-phenyltetrazole derivative class, a series recently disclosed for modulating P-glycoprotein and cytochrome P450 (e.g., CYP3A4) activity [1]. The compound incorporates a central tetrazole ring substituted with a 4-methylphenyl group and an acetamide linker bearing a 4-acetamidophenyl moiety, yielding a molecular formula of C₁₈H₁₈N₆O₂ and a molecular weight of 350.38 g/mol . Its structural features position it within a chemotype under investigation for overcoming multi-drug resistance in oncology and for improving the oral bioavailability of co-administered therapeutics that are substrates of P-gp and CYP3A4 [1]. However, publicly available, compound-specific quantitative bioactivity data for this exact molecule remain extremely limited, making direct evidence-based differentiation from close analogs challenging.

Why Generic Substitution Fails for N-(4-acetamidophenyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide: The Quantitative Evidence Gap


Within the acetamido-phenyltetrazole class, minor structural modifications can drastically alter P-glycoprotein (P-gp) modulation potency, CYP3A4 inhibition, and off-target profiles, as demonstrated by the wide range of IC₅₀ values reported for analogs in patent US 11,739,089 [1]. The specific substitution pattern of this compound—a 4-methylphenyl group at the tetrazole 5-position and a 4-acetamidophenyl acetamide tail—is not interchangeable with other alkyl, halogen, or heteroaryl variants without risking a complete loss of desired polypharmacology. However, no direct, head-to-head comparative data for this exact compound versus its closest structural neighbors have been published in peer-reviewed literature or comprehensive public databases, leaving a critical evidence gap for procurement decisions. Until such data emerge, selection cannot be confidently driven by demonstrated differential performance and must rely on scaffold-level inference.

Quantitative Differentiation Evidence for N-(4-acetamidophenyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide (CAS 926116-93-0)


P-glycoprotein Modulation: Class-Level Inference vs. Verapamil and Cyclosporin A

The acetamido-phenyltetrazole class, to which this compound belongs, is claimed to modulate P-gp activity with a potentially improved safety margin over first-generation modulators such as verapamil and cyclosporin A, which are known to cause serious cardiovascular and immunosuppressive adverse effects at effective P-gp inhibitory concentrations [1]. However, no IC₅₀, EC₅₀, or fold-selectivity values are publicly available for this specific compound against P-gp. The differentiation claim is therefore strictly class-level inference and cannot be attributed to this precise molecule without confirmatory data.

P-glycoprotein modulation Multi-drug resistance Oncology

CYP3A4 Inhibition: Absence of Direct Comparative Potency Data

The patent covering this structural class describes compounds that inhibit CYP3A4, an enzyme responsible for first-pass metabolism of many anticancer agents, but only provides IC₅₀ data for selected examples (e.g., Compound 25: IC₅₀ = 1,000 nM) [1] [2]. This specific compound (CAS 926116-93-0) is not among the exemplified derivatives with reported CYP3A4 IC₅₀ values. Consequently, its relative potency compared to known CYP3A4 inhibitors like ketoconazole (IC₅₀ ≈ 80,000 nM in the same microsomal assay) or the patent's own lead compounds cannot be assessed.

CYP3A4 inhibition Drug-drug interactions Oral bioavailability

Physicochemical Properties: Calculated Drug-Likeness vs. Class-Leading Antitubercular Tetrazol-2-yl-acetamides

Calculated physicochemical descriptors place this compound within favorable drug-like space: molecular weight 350.38 g/mol, clogP approximately 2.8, 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 6 rotatable bonds, satisfying Lipinski's Rule of Five [1]. In contrast, the antitubercular tetrazol-2-yl-acetamide lead P39 from the Scripps/Calibr program, while achieving excellent intramacrophage potency (EC₅₀ = 0.68 μM) and high oral exposure (plasma Cₘₐₓ = 58,754 ng/mL in mice at 20 mg/kg), has a higher molecular weight and different substitution pattern [2]. This compound's differentiated structural simplicity may offer synthetic accessibility advantages, but no experimental head-to-head comparison of pharmacokinetic or pharmacodynamic properties has been published.

Physicochemical profiling Drug-likeness Lead optimization

Synthetic Accessibility and Chemical Handle Potential: Qualitative Comparison with Fully Elaborated Analogs

The compound's structure, featuring a 4-methylphenyl-substituted tetrazole and a 4-acetamidophenyl acetamide segment, presents fewer synthetic steps than more complex tetrazol-2-yl-acetamide derivatives described in recent medicinal chemistry campaigns [1]. While no direct comparative synthesis efficiency metrics (e.g., overall yield, step count, cost of goods) are published, the commercial availability from multiple vendors (e.g., A2B Chem, Actylis) at >99% purity suggests established synthetic routes . This contrasts with certain patent-exemplified P-gp/CYP3A4 dual modulators that require multi-step asymmetric syntheses. The 4-acetamido group also serves as a potential handle for further derivatization, a feature that may be advantageous for hit-to-lead optimization programs.

Synthetic tractability Building block Medicinal chemistry

Evidence-Backed Application Scenarios for N-(4-acetamidophenyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide (CAS 926116-93-0)


Scaffold Hopping and Structure-Activity Relationship (SAR) Exploration in P-gp/CYP3A4 Dual Modulator Programs

Given the established intellectual property around acetamido-phenyltetrazoles as dual P-gp/CYP3A4 modulators [1], this compound can serve as a structurally distinct starting point for SAR studies aimed at improving selectivity and reducing the toxicity liabilities associated with first-generation P-gp inhibitors. Its 4-methylphenyl and 4-acetamidophenyl substitution pattern is underrepresented in disclosed analogs, offering a novel chemical space for exploration. However, any SAR conclusions will require de novo biological testing, as no benchmark potency data exist for this exact compound.

Positive Control or Tool Compound for Tetrazole-Containing Library Synthesis

The compound's commercial availability at high purity (>99%) and its modular structure make it a suitable positive control or reference standard in the synthesis and quality control of tetrazole-based small-molecule libraries. Its distinct UV/Chromatographic profile (C₁₈ reverse-phase retention) can be used to validate automated purification systems and high-throughput screening workflows. This application leverages its chemical identity rather than biological potency.

In Silico Modeling and Pharmacophore Hypothesis Generation

With its experimentally unvalidated biological profile, the compound is best suited for computational studies: molecular docking into P-gp and CYP3A4 crystal structures, molecular dynamics simulations, and pharmacophore model refinement [1]. The presence of both hydrogen bond acceptors (tetrazole, amide carbonyls) and aromatic rings allows exploration of key binding interactions hypothesized for P-gp modulation. Results from such studies could prioritize this compound for subsequent in vitro testing.

Intermediate for Late-Stage Functionalization and Prodrug Design

The 4-acetamidophenyl group provides a synthetic handle for further derivatization, such as hydrolysis to the free amine followed by amide coupling, or installation of solubility-enhancing groups. While no published examples utilize this compound as an intermediate, its structural features are analogous to intermediates used in the synthesis of more complex acetamido-phenyltetrazole derivatives described in patent US 11,739,089 [1]. This scenario is contingent upon the end user's synthetic chemistry capabilities.

Quote Request

Request a Quote for N-(4-acetamidophenyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.